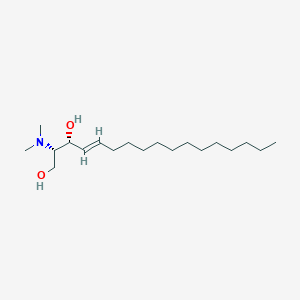

N,N-dimethyl sphingosine (d17:1)

Description

Propriétés

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)heptadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20(2)3/h15-16,18-19,21-22H,4-14,17H2,1-3H3/b16-15+/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSFJHOOJSIRKL-OVMWUVNSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Dimethyl Sphingosine (d17:1): A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, endogenous sphingolipid that has garnered significant attention for its diverse and potent biological activities. As a methylated derivative of sphingosine, it plays a crucial role in the regulation of the sphingolipid metabolic pathway, a critical signaling network implicated in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. This technical guide provides an in-depth overview of the core biological functions of N,N-dimethyl sphingosine, with a specific focus on the d17:1 variant where data is available. It is important to note that much of the existing literature on DMS does not specify the sphingoid base chain length, and therefore, the information presented herein largely pertains to the more commonly studied d18:1 variant. However, the fundamental mechanisms of action are expected to be similar for the d17:1 analogue.

This document will detail the molecular mechanisms of DMS action, its impact on key signaling pathways, and its emerging potential as a therapeutic agent in various disease contexts. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.

Core Biological Functions and Mechanisms of Action

N,N-dimethyl sphingosine (d17:1) is primarily recognized as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). There are two main isoforms of this enzyme, SphK1 and SphK2. By inhibiting SphK1, DMS disrupts the delicate balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, S1P. This balance, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. Inhibition of SphK1 by DMS leads to an accumulation of cellular ceramide and a reduction in S1P levels, thereby pushing the equilibrium towards apoptosis.

Beyond its canonical role as a SphK inhibitor, DMS has been shown to exert a range of other biological effects:

-

Induction of Apoptosis: DMS is a potent inducer of apoptosis in various cancer cell lines. This pro-apoptotic effect is a direct consequence of its ability to shift the sphingolipid rheostat towards ceramide accumulation.

-

Modulation of Cellular Signaling: DMS influences several key signaling pathways, including the inhibition of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to suppress the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).

-

Regulation of Intracellular Calcium: DMS can induce an increase in intracellular calcium concentration ([Ca2+]i) in various cell types, including astrocytes and cancer cells. This effect is mediated by both the release of calcium from intracellular stores and the influx of extracellular calcium.

-

Neuropathic Pain: Endogenous DMS has been identified as a key player in neuropathic pain, where it is found to be upregulated and can sensitize neurons in the central nervous system.

-

Cardiomyopathy in Chagas Disease: DMS has demonstrated therapeutic potential in experimental models of chronic Chagas disease cardiomyopathy by reducing inflammation and parasite load.

-

Inhibition of Glutamate Uptake: In astrocytes, DMS has been shown to inhibit the uptake of the excitatory neurotransmitter glutamate.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of N,N-dimethyl sphingosine. It is important to reiterate that the specific chain length of DMS used in these studies is often not reported.

| Parameter | Value | Cell/System | Reference |

| IC50 (Sphingosine Kinase) | 5 µM | Not Specified | |

| IC50 ([3H]-thymidine incorporation) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | |

| IC50 (ERK-1/2 activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells |

Signaling Pathways

N,N-dimethyl sphingosine (d17:1) modulates several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Sphingolipid Metabolism and the Sphingolipid Rheostat

Caption: The Sphingolipid Rheostat and the inhibitory action of DMS.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by DMS.

Intracellular Calcium Signaling

Caption: DMS-induced increase in intracellular calcium.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Sphingosine Kinase Activity Assay

Objective: To measure the inhibitory effect of N,N-dimethyl sphingosine (d17:1) on SphK1 activity.

Materials:

-

Cell lysate or purified SphK1 enzyme

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

N,N-dimethyl sphingosine (d17:1) (inhibitor)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 10 mM MgCl₂, 2 mM Na₃VO₄, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

-

Lipid extraction solvents (e.g., chloroform, methanol, 1N HCl)

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

-

Phosphorimager or scintillation counter

Protocol:

-

Prepare the SphK1 enzyme source (cell lysate or purified enzyme).

-

Prepare the reaction mixture containing reaction buffer, sphingosine substrate (e.g., in a complex with bovine serum albumin), and varying concentrations of N,N-dimethyl sphingosine (d17:1) or vehicle control.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding acidic lipid extraction solvents (e.g., chloroform/methanol/1N HCl).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate sphingosine-1-phosphate from other lipids.

-

Dry the TLC plate and expose it to a phosphorimager screen or perform autoradiography.

-

Quantify the amount of ³²P-labeled sphingosine-1-phosphate to determine SphK1 activity.

-

Calculate the IC50 value of N,N-dimethyl sphingosine (d17:1) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To determine the effect of N,N-dimethyl sphingosine (d17:1) on intracellular calcium levels.

Materials:

-

Cultured cells of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

N,N-dimethyl sphingosine (d17:1)

-

Fluorescence plate reader or fluorescence microscope equipped with a ratiometric imaging system

-

Ionomycin (B1663694) (positive control)

-

EGTA (for chelating extracellular calcium)

Protocol:

-

Seed cells in a suitable format (e.g., 96-well black-walled plates or on glass coverslips).

-

Prepare the loading buffer by diluting the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and wash with HBS.

-

Add the loading buffer to the cells and incubate in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with HBS to remove excess dye.

-

Add fresh HBS to the cells.

-

Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add N,N-dimethyl sphingosine (d17:1) at the desired concentration and continue to record the fluorescence signal over time.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Rmax) and then EGTA to determine the minimum fluorescence signal (Rmin) for calibration purposes.

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) and convert this to intracellular calcium concentration using the Grynkiewicz equation.

Western Blot Analysis for NF-κB Activation

Objective: To assess the effect of N,N-dimethyl sphingosine (d17:1) on the activation of the NF-κB pathway.

Materials:

-

Cultured cells

-

N,N-dimethyl sphingosine (d17:1)

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with N,N-dimethyl sphingosine (d17:1) for a specified pre-incubation time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a defined period.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p65) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the change in protein phosphorylation, indicating pathway activation.

Conclusion and Future Directions

N,N-dimethyl sphingosine is a bioactive lipid with a well-established role as a sphingosine kinase inhibitor and a modulator of key cellular processes. Its ability to induce apoptosis, regulate inflammatory signaling, and influence intracellular calcium levels underscores its potential as a pharmacological tool and a lead compound for drug development. While the majority of research has been conducted without specifying the sphingoid base chain length, the fundamental mechanisms of action are likely conserved for the d17:1 variant.

Future research should focus on elucidating the specific biological functions and potency of N,N-dimethyl sphingosine (d17:1) in comparison to its more commonly studied d18:1 counterpart. Such studies will be crucial for a more precise understanding of its structure-activity relationship and for harnessing its full therapeutic potential in areas such as oncology, neurobiology, and inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this intriguing sphingolipid.

An In-depth Technical Guide to the Mechanism of Action of N,N-dimethyl Sphingosine (d17:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine that has garnered significant attention for its potent biological activities, particularly its ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of N,N-dimethyl sphingosine, with a focus on the d17:1 isoform. While the bulk of existing research has been conducted on the more common d18:1 isoform, the fundamental mechanisms are expected to be highly conserved. This document summarizes the key molecular targets, signaling pathways, and cellular effects of DMS, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through signaling pathway diagrams.

Core Mechanism of Action: The Sphingolipid Rheostat

The primary mechanism of action of N,N-dimethyl sphingosine revolves around its ability to modulate the critical balance between pro-apoptotic and pro-survival sphingolipid metabolites, often referred to as the "sphingolipid rheostat". DMS achieves this by directly inhibiting the enzyme sphingosine kinase (SK), particularly the isoform SK1.[1][2]

Sphingosine kinase is responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and migration.[2][3] By competitively inhibiting SK1, DMS effectively blocks the production of S1P.[2] This inhibition leads to a concurrent accumulation of its substrate, sphingosine, which is then shunted towards the synthesis of ceramide.[2] Ceramide, in contrast to S1P, is a well-established second messenger that initiates signaling cascades leading to cell cycle arrest and apoptosis.[3][4] Thus, the core action of DMS is to tip the sphingolipid balance in favor of the pro-apoptotic ceramide, driving the cell towards programmed cell death.[2]

Key Molecular Targets and Cellular Effects

Beyond its primary effect on the sphingolipid rheostat, DMS influences several other key signaling molecules and cellular processes.

-

Protein Kinase C (PKC) Inhibition: DMS has been shown to inhibit the activity of protein kinase C (PKC), a family of kinases involved in various cellular processes including cell proliferation and survival.[5] However, some studies suggest that the pro-apoptotic effects of DMS can occur independently of PKC inhibition.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Inhibition: DMS can inhibit the activity of mitogen-activated protein kinase (MAPK), a key signaling pathway involved in cell growth and proliferation.[5][6] This inhibition is considered an early event in DMS-induced apoptosis.[6]

-

Induction of Intracellular Calcium ([Ca2+]i) Increase: DMS treatment leads to a significant increase in the concentration of intracellular calcium.[1][7][8] This elevation is due to both the release of calcium from intracellular stores and the influx of extracellular calcium.[7][8] The rise in intracellular calcium can trigger various downstream signaling events, including the activation of apoptotic pathways.

-

Inhibition of NF-κB Activation: DMS has been observed to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1] NF-κB is a critical regulator of cell survival and inflammation, and its inhibition contributes to the pro-apoptotic activity of DMS.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of N,N-dimethyl sphingosine.

Table 1: Inhibitory Concentrations of N,N-dimethyl Sphingosine (DMS)

| Target/Process | Cell Line/System | IC50 Value | Reference |

| Sphingosine Kinase 1 (SK1) | Porcine VSMC | - | [9] |

| DNA Synthesis ([3H]-thymidine incorporation) | Porcine VSMC | 12 ± 6 µM | [4][9] |

| ERK-1/2 Activation | Porcine VSMC | 15 ± 10 µM | [4][9] |

Table 2: Effective Concentrations of N,N-dimethyl Sphingosine (DMS) for Apoptosis Induction

| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| Human leukemic cell lines (CMK-7, HL60, U937) | 20 µM | 6 hours | Up to 90% apoptosis | [10] |

| Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205) | Not specified | Not specified | >50% apoptosis | [10] |

| Human epidermoid carcinoma (KB-3-1 and KB-C2) | 15 µM | Not specified | Apoptosis induction | [11] |

| Human lung cancer cell line (A549) | Dose-dependent | 24, 48, 72 hours | Suppressed cell proliferation and induced apoptosis | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by N,N-dimethyl sphingosine (d17:1).

References

- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple actions of dimethylsphingosine in 1321N1 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N,N-dimethyl Sphingosine (d17:1) in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a methylated derivative of sphingosine that has garnered significant attention for its potent pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms by which DMS, with a focus on the d17:1 variant, induces programmed cell death. The primary mechanism of action involves the competitive inhibition of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. This inhibition disrupts the cellular balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), thereby tipping the scales towards apoptosis. This guide details the downstream signaling cascades, including the modulation of NF-κB, intracellular calcium levels, and various kinase pathways. Furthermore, it presents quantitative data on the apoptotic effects of DMS, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

A note on the d17:1 variant: The majority of the available literature refers to "N,N-dimethyl sphingosine" or "DMS" without specifying the sphingoid base chain length. While the d17:1 variant is commercially available, studies specifically delineating its apoptotic activity compared to the more common d18:1 variant are scarce. Therefore, this guide summarizes the well-established role of DMS in apoptosis, which is expected to be largely applicable to the d17:1 variant.

Core Mechanism of Action: The Sphingolipid Rheostat

The apoptotic effects of N,N-dimethyl sphingosine are primarily attributed to its role as a competitive inhibitor of sphingosine kinase 1 (SPHK1).[1][2] SPHK1 is a pivotal enzyme that phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and migration.[3] Conversely, the precursors in this pathway, ceramide and sphingosine, are generally considered pro-apoptotic.[4] This balance between ceramide/sphingosine and S1P is often referred to as the "sphingolipid rheostat," which determines the cell's fate.[2]

By inhibiting SPHK1, DMS prevents the formation of S1P, leading to a decrease in its intracellular levels.[1] Concurrently, this inhibition can lead to an accumulation of sphingosine and, subsequently, ceramide.[2] This shift in the sphingolipid rheostat towards higher levels of pro-apoptotic lipids is a key initiating event in DMS-induced apoptosis.[2]

Key Signaling Pathways in DMS-Induced Apoptosis

The inhibition of SPHK1 by N,N-dimethyl sphingosine triggers a cascade of downstream signaling events that converge to execute the apoptotic program.

Inhibition of NF-κB Signaling

Nuclear factor-κB (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic genes.[1] Studies have shown that treatment with DMS suppresses the activation of the NF-κB p65 subunit in cancer cells.[1] This inhibition of the pro-survival NF-κB pathway contributes significantly to the pro-apoptotic effects of DMS.

Modulation of Intracellular Calcium Levels

DMS has been observed to increase the intracellular calcium concentration ([Ca2+]i) in human cancer cells.[1] Elevated and sustained levels of intracellular calcium can be a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial permeability transition.

Regulation of Kinase Cascades

DMS influences the activity of several key protein kinases involved in cell survival and apoptosis. In some cellular contexts, DMS has been shown to induce the activation of pro-apoptotic kinases such as JNK (c-Jun N-terminal kinase) and p38 MAP kinase, while concurrently decreasing the activity of pro-survival kinases like ERK (extracellular signal-regulated kinase) and Akt.[3]

Caspase Activation and Mitochondrial Pathway

The signaling cascades initiated by DMS ultimately converge on the activation of caspases, the executioners of apoptosis.[5] DMS treatment leads to the activation of caspase-3, a key effector caspase.[1][5] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity and apoptosis.[1] Furthermore, DMS can induce the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[3]

Quantitative Data on DMS-Induced Apoptosis

The pro-apoptotic effects of N,N-dimethyl sphingosine are dose- and time-dependent. The following tables summarize quantitative data from a study on human lung cancer A549 cells treated with DMS.[1]

Table 1: Cytotoxicity of N,N-dimethyl Sphingosine on A549 Cells [1]

| Treatment Duration | IC50 Value (µmol/L) |

| 24 hours | 4.864 |

| 48 hours | 4.788 |

| 72 hours | 4.456 |

Table 2: Apoptosis Induction in A549 Cells Measured by Flow Cytometry [1]

| DMS Concentration (µmol/L) | Treatment Duration | Percentage of Apoptotic Cells (%) |

| 1 | 24 hours | Increased |

| 2 | 24 hours | Increased |

| 4 | 24 hours | Significantly Increased |

| 1 | 48 hours | Increased |

| 2 | 48 hours | Significantly Increased |

| 4 | 48 hours | Significantly Increased |

Table 3: Caspase-3 Activity in A549 Cells [1]

| DMS Concentration (µmol/L) | Treatment Duration | Caspase-3 Activity |

| 1 | 24 hours | Increased |

| 2 | 24 hours | Increased |

| 4 | 24 hours | Significantly Increased |

| 1 | 48 hours | Increased |

| 2 | 48 hours | Significantly Increased |

| 4 | 48 hours | Significantly Increased |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of DMS-Induced Apoptosis

Caption: Signaling pathway of N,N-dimethyl sphingosine (d17:1)-induced apoptosis.

Experimental Workflow for Apoptosis Detection

Caption: General experimental workflow for studying DMS-induced apoptosis.

Detailed Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

Protocol:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with desired concentrations of N,N-dimethyl sphingosine (d17:1) for the indicated times.

-

Include a vehicle-treated control group.

-

Harvest both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

-

Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Caspase-3 Activity Assay (Fluorometric)

Principle: This assay measures the activity of caspase-3, a key executioner caspase, by detecting the cleavage of a specific fluorogenic substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin).

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with N,N-dimethyl sphingosine (d17:1) as described previously.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in a chilled lysis buffer on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Enzymatic Reaction:

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

-

Prepare a reaction mixture containing 2X reaction buffer and 10 mM DTT.

-

Add 50 µL of the reaction mixture to each well.

-

Add 5 µL of the DEVD-AFC substrate (1 mM stock).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-OH termini of DNA breaks with fluorescently labeled dUTPs.

Protocol:

-

Cell Preparation and Fixation:

-

Culture and treat cells on coverslips.

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

-

Wash three times with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.

-

-

Staining and Visualization:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, PARP, and Bcl-2 family members.

Protocol:

-

Protein Extraction and Quantification:

-

Prepare cell lysates from treated and control cells as described in the caspase activity assay protocol.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, SPHK1, p-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

N,N-dimethyl sphingosine (d17:1) is a potent inducer of apoptosis, primarily through the inhibition of sphingosine kinase 1 and the subsequent disruption of the sphingolipid rheostat. Its ability to modulate key signaling pathways, including NF-κB, intracellular calcium, and various kinase cascades, makes it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the apoptotic effects of this and other related compounds. Further research is warranted to elucidate any specific roles or differential activities of the d17:1 variant compared to other N,N-dimethyl sphingosine analogues.

References

- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-dimethyl sphingosine (d17:1) and Sphingosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl sphingosine (B13886) (d17:1), a methylated derivative of the C17 sphingoid base, and its role as an inhibitor of sphingosine kinases (SKs). Sphingosine kinases, existing in two primary isoforms (SK1 and SK2), are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with S1P promoting cell survival and proliferation, and sphingosine and its precursor, ceramide, inducing apoptosis. N,N-dimethyl sphingosine acts as a competitive inhibitor of sphingosine kinases, thereby modulating this crucial balance.[1][2] This guide details the mechanism of inhibition, presents available quantitative data, provides in-depth experimental protocols for assessing inhibitory activity, and illustrates the key pathways and workflows through detailed diagrams.

The Sphingolipid Signaling Pathway and the Role of Sphingosine Kinase

The sphingolipid signaling pathway is a complex network of bioactive lipids that regulate a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation.[3] A central axis of this pathway involves the interconversion of ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[3] Ceramide is converted to sphingosine by ceramidases. Sphingosine can then be phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P.[3] This phosphorylation is a critical regulatory step, as S1P acts as a signaling molecule by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades that typically promote cell survival, proliferation, and migration.[2][3] Conversely, accumulation of sphingosine and ceramide is often associated with the induction of apoptosis.[1][2] The two isoforms of sphingosine kinase, SK1 and SK2, are encoded by different genes and exhibit distinct subcellular localizations and functions, making them attractive targets for therapeutic intervention in diseases characterized by dysregulated cell growth and survival, such as cancer.[3]

N,N-dimethyl sphingosine (d17:1) as a Sphingosine Kinase Inhibitor

N,N-dimethyl sphingosine (DMS) is a synthetic, cell-permeable derivative of sphingosine that acts as a competitive inhibitor of both SK1 and SK2.[1][2] By competing with the endogenous substrate, sphingosine, DMS blocks the production of S1P.[1] This inhibition shifts the sphingolipid rheostat towards an accumulation of sphingosine and subsequently ceramide, which can lead to the induction of apoptosis in various cell types.[2] The d17:1 variant of N,N-dimethyl sphingosine refers to a sphingoid base with a 17-carbon chain length. While most studies on DMS do not specify the chain length, it is presumed that the mechanism of action is conserved across variants with different chain lengths.

Quantitative Data on Sphingosine Kinase Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of N,N-dimethyl sphingosine (DMS) against sphingosine kinases.

| Inhibitor | Target | Inhibition Constant | Cell/System | Reference |

| N,N-dimethylsphingosine (DMS) | Sphingosine Kinase | IC50 = 5 µM | Not specified | [4] |

| N,N-dimethylsphingosine (DMS) | Sphingosine Kinase | - | U937, Swiss 3T3, PC12 cells | [1] |

| N,N-dimethylsphingosine (DMS) | Sphingosine Kinase | - | Human platelets | [5] |

Experimental Protocols

The assessment of sphingosine kinase inhibition by N,N-dimethyl sphingosine (d17:1) can be performed using various in vitro assays. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403) into S1P, and the fluorescence-based assay, which utilizes a fluorescently labeled sphingosine substrate.

Radiometric Sphingosine Kinase Inhibition Assay

This method is a highly sensitive and direct way to measure SK activity by quantifying the formation of radiolabeled S1P.

Materials:

-

Recombinant human SK1 or SK2

-

N,N-dimethyl sphingosine (d17:1)

-

D-erythro-sphingosine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM ATP)

-

Reaction termination solution (e.g., 1 N HCl)

-

Lipid extraction solvents (e.g., chloroform (B151607), methanol)

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of N,N-dimethyl sphingosine (d17:1) in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant SK enzyme, kinase assay buffer, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP. The final concentrations should be optimized for the specific enzyme and experimental conditions (e.g., 10-50 µM sphingosine).

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of the enzyme activity.

-

Reaction Termination: Stop the reaction by adding the reaction termination solution.

-

Lipid Extraction: Extract the lipids by adding chloroform and methanol, followed by vortexing and centrifugation to separate the organic and aqueous phases. The phosphorylated product, [³²P]S1P, will be in the lower organic phase.

-

TLC Separation: Carefully collect the organic phase and spot it onto a TLC plate. Allow the solvent to evaporate completely. Develop the chromatogram using the TLC developing solvent.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radiolabeled S1P. Alternatively, the spots corresponding to S1P can be scraped and the radioactivity measured using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-dimethyl sphingosine (d17:1) relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Fluorescence-Based Sphingosine Kinase Inhibition Assay

This assay offers a non-radioactive alternative and is well-suited for high-throughput screening of inhibitors. It uses a sphingosine analogue labeled with a fluorescent probe, such as NBD (7-nitrobenz-2-oxa-1,3-diazole).

Materials:

-

Recombinant human SK1 or SK2

-

N,N-dimethyl sphingosine (d17:1)

-

NBD-sphingosine (substrate)

-

Kinase assay buffer (as in the radiometric assay)

-

ATP solution

-

Reaction termination and extraction solution (e.g., chloroform:methanol 2:1 v/v)

-

Phase separation solution (e.g., 1 M KCl)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor and Reagent Preparation: Prepare serial dilutions of N,N-dimethyl sphingosine (d17:1) and the necessary working solutions of NBD-sphingosine and ATP in kinase assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the kinase assay buffer, SK enzyme, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiation of Reaction: Start the reaction by adding the NBD-sphingosine substrate, followed by the ATP solution.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination and Extraction: Stop the reaction by adding the chloroform:methanol solution.

-

Phase Separation: Induce phase separation by adding the KCl solution. Mix thoroughly and then centrifuge the plate to separate the aqueous and organic layers. The fluorescently labeled product, NBD-S1P, will partition into the upper aqueous phase, while the unreacted NBD-sphingosine substrate will remain in the lower organic phase.

-

Fluorescence Measurement: Carefully transfer the aqueous phase to a new 96-well black microplate. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for NBD (e.g., Ex/Em = 468/540 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value as described for the radiometric assay.

Mechanism of Action: Competitive Inhibition

N,N-dimethyl sphingosine (d17:1) acts as a competitive inhibitor of sphingosine kinases. This means that it binds to the same active site on the enzyme as the natural substrate, sphingosine. Due to its structural similarity to sphingosine, DMS can occupy the active site, thereby preventing the binding and subsequent phosphorylation of sphingosine. This leads to a decrease in the production of S1P. The competitive nature of this inhibition implies that the apparent inhibitory effect can be overcome by increasing the concentration of the substrate, sphingosine.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a valuable research tool for investigating the roles of sphingosine kinases and the S1P signaling pathway in health and disease. As a competitive inhibitor of SK1 and SK2, it allows for the controlled manipulation of the sphingolipid rheostat, enabling the study of cellular processes regulated by the balance of pro-apoptotic and pro-survival sphingolipids. The experimental protocols detailed in this guide provide a framework for the accurate assessment of its inhibitory activity. Further research is warranted to elucidate the specific inhibitory profile of the d17:1 variant and to explore its full therapeutic potential in various disease models.

References

- 1. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylsphingosine - Focus Biomolecules [mayflowerbio.com]

- 5. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of N,N-dimethyl sphingosine (d17:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine. The d17:1 variant specifies a seventeen-carbon backbone with one double bond. As a bioactive sphingolipid, DMS plays a crucial role in cell signaling, though it is often studied for its inhibitory effects on key enzymes in the sphingolipid metabolic pathway. This technical guide provides a comprehensive overview of the known cellular targets of N,N-dimethyl sphingosine (d17:1), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development.

Core Cellular Targets and Quantitative Interaction Data

N,N-dimethyl sphingosine (d17:1) interacts with several key cellular proteins, modulating their activity and initiating downstream signaling cascades. The primary and most extensively studied target is Sphingosine Kinase (SphK). Other notable targets include the Sigma-1 Receptor (S1R), Protein Phosphatase 2A (PP2A) through an intermediate protein, and Protein Kinase C (PKC), although the interaction with PKC is a subject of some debate in the scientific literature.

The following table summarizes the quantitative data available for the interaction of DMS with its principal cellular targets.

| Target Protein | Interaction Type | Quantitative Metric | Value | Cell/System Type | Reference(s) |

| Sphingosine Kinase (SphK) | Competitive Inhibitor | IC₅₀ | ~5 µM | Cytosolic extracts of U937, Swiss 3T3, and PC12 cells | [1] |

| IC₅₀ | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | [2][3] | ||

| Sigma-1 Receptor (S1R) | Endogenous Agonist | Kᵢ | 0.12 ± 0.03 µM | Purified guinea pig sigma-1 receptor | [4] |

| Kᵢ | 2.9 ± 0.7 µM | Guinea pig liver membranes | [4] | ||

| Calculated Kₐ | ~120 nM | In silico docking with human S1R | [5][6] | ||

| ERK-1/2 (downstream of SphK inhibition) | Inhibition of Activation | IC₅₀ | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [2][3] |

Detailed Analysis of Cellular Targets and Signaling Pathways

Sphingosine Kinase (SphK)

The most well-characterized cellular target of N,N-dimethyl sphingosine is Sphingosine Kinase (SphK), an enzyme that catalyzes the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P).[7] DMS acts as a potent, competitive inhibitor of SphK, with a significantly stronger inhibitory effect than other known inhibitors like DL-threo-dihydrosphingosine.[7] This inhibition has been demonstrated in various cell types, including human platelets, U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells.[1][8]

The inhibition of SphK by DMS has profound effects on the cellular balance of key sphingolipids. By blocking the production of S1P, DMS leads to a decrease in the cellular levels of this pro-survival and pro-proliferative signaling molecule.[1][8] Concurrently, the inhibition of SphK can lead to an accumulation of its substrate, sphingosine, which can then be shunted into other metabolic pathways, such as the synthesis of ceramide.[1][8] This shift in the ceramide/S1P rheostat is believed to be a key mechanism behind the pro-apoptotic effects of DMS.[1][8]

Protein Kinase C (PKC)

The role of N,N-dimethyl sphingosine as a direct inhibitor of Protein Kinase C (PKC) is less clear, with conflicting reports in the literature. Some studies have suggested that DMS, like sphingosine, can inhibit PKC activity.[9] However, other research indicates that at concentrations where DMS effectively inhibits SphK, it has no discernible effect on PKC activity or its translocation to the cell membrane.[1][8] This suggests that the primary effects of DMS are likely mediated through its potent inhibition of SphK rather than direct action on PKC. This distinction is critical for interpreting experimental results and for the development of specific inhibitors.

Sigma-1 Receptor (S1R)

More recent studies have identified the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum, as a direct binding partner of DMS.[6] DMS is proposed to act as an endogenous agonist of the S1R.[5][6] In silico docking studies and binding assays have shown a high affinity of DMS for the S1R, with calculated binding constants in the nanomolar range.[4][5][6] The binding of DMS to the S1R is thought to promote the dissociation of S1R oligomers into their protomeric forms, a characteristic of agonist activity.[6] This interaction may be relevant to the roles of both DMS and the S1R in cellular stress responses and neuropathic pain.[6][10]

Protein Phosphatase 2A (PP2A)

N,N-dimethyl sphingosine has been shown to indirectly activate Protein Phosphatase 2A (PP2A), a major cellular serine/threonine phosphatase that acts as a tumor suppressor. This activation is mediated by the direct binding of DMS to the Acidic Leucine-rich Nuclear Phosphoprotein-32A (ANP32A), an endogenous inhibitor of PP2A.[11] By binding to ANP32A, DMS relieves its inhibitory effect on the PP2A complex, leading to increased phosphatase activity.[11] This mechanism suggests a novel pathway through which DMS can exert its anti-proliferative and pro-apoptotic effects.

Experimental Protocols

The identification and characterization of the cellular targets of N,N-dimethyl sphingosine (d17:1) have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the study of DMS-protein interactions.

In Vitro Sphingosine Kinase Assay

This assay is used to determine the inhibitory activity of DMS on SphK.

Objective: To quantify the inhibition of SphK activity by N,N-dimethyl sphingosine (d17:1) in a cell-free system.

Materials:

-

Purified or recombinant Sphingosine Kinase (SphK1 or SphK2)

-

N,N-dimethyl sphingosine (d17:1)

-

Sphingosine (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF, 10% glycerol)

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, a known concentration of SphK enzyme, and sphingosine as the substrate.

-

Add varying concentrations of N,N-dimethyl sphingosine (d17:1) to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures for 10-15 minutes at 37°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v).

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases. The phosphorylated product, sphingosine-1-phosphate, will be in the organic phase.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphorimager screen or use a scintillation counter to quantify the radioactivity of the sphingosine-1-phosphate spot.

-

Calculate the percentage of inhibition for each concentration of DMS and determine the IC₅₀ value.

Protein-Lipid Overlay Assay

This assay is a qualitative method to screen for interactions between proteins and lipids.

Objective: To determine if N,N-dimethyl sphingosine (d17:1) can bind to a specific protein of interest.

Materials:

-

Nitrocellulose or PVDF membrane

-

N,N-dimethyl sphingosine (d17:1) and other control lipids

-

Purified protein of interest (e.g., with a His-tag or GST-tag)

-

Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)

-

Primary antibody against the protein or its tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Spot small volumes (1-2 µL) of N,N-dimethyl sphingosine (d17:1) and control lipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a solution of the purified protein of interest in blocking buffer overnight at 4°C.

-

Wash the membrane several times with TBS-T to remove unbound protein.

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane extensively with TBS-T.

-

Apply the chemiluminescent substrate and visualize the signal using an imaging system. A positive signal on the DMS spot indicates binding.

Affinity Chromatography for Target Identification

This technique can be used to identify unknown cellular proteins that bind to DMS.

Objective: To isolate and identify cellular proteins that bind to N,N-dimethyl sphingosine (d17:1).

Materials:

-

Affinity chromatography resin (e.g., NHS-activated Sepharose)

-

N,N-dimethyl sphingosine (d17:1) or an analog with a linker for immobilization

-

Cell lysate

-

Binding buffer (e.g., PBS with protease inhibitors)

-

Wash buffer (e.g., binding buffer with a low concentration of non-ionic detergent)

-

Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free DMS)

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Immobilize N,N-dimethyl sphingosine (d17:1) to the affinity resin according to the manufacturer's instructions.

-

Pack the DMS-coupled resin into a chromatography column.

-

Equilibrate the column with binding buffer.

-

Load the cell lysate onto the column and allow it to flow through.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using the elution buffer.

-

Collect the eluted fractions and analyze them by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry.

Conclusion

N,N-dimethyl sphingosine (d17:1) is a multifaceted signaling molecule with a range of cellular targets. Its primary and most well-established role is as a potent competitive inhibitor of Sphingosine Kinase, which has significant downstream consequences for the cellular balance of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. Emerging evidence also points to its interaction with the Sigma-1 Receptor and its ability to activate Protein Phosphatase 2A. The conflicting reports on its direct interaction with Protein Kinase C highlight the need for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting these pathways with N,N-dimethyl sphingosine (d17:1) and its analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingoid Bases Regulate the Sigma-1 Receptor-Sphingosine and N, N'-Dimethylsphingosine Are Endogenous Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N’-Dimethylsphingosine Are Endogenous Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]

- 11. Sphingosine interaction with acidic leucine-rich nuclear phosphoprotein-32A (ANP32A) regulates PP2A activity and cyclooxygenase (COX)-2 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of N,N-dimethyl Sphingosine (d17:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring N-methylated derivative of sphingosine that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of Protein Kinase C (PKC), further research has revealed its primary role as a potent competitive inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a specific variant, N,N-dimethyl sphingosine (d17:1). It includes detailed experimental protocols for its synthesis and for assays to evaluate its biological effects, a summary of its quantitative inhibitory activities, and diagrams of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating sphingolipid metabolism and its therapeutic potential.

Discovery and Biological Activity

N,N-dimethyl sphingosine is an endogenous sphingolipid that has been identified in various tissues.[1] Its biological significance was initially explored in the context of protein kinase C (PKC) inhibition.[2] However, subsequent studies clarified that DMS is a more potent and specific inhibitor of sphingosine kinase (SphK).[3][4] This inhibition is competitive with respect to sphingosine.

The primary mechanism of action of DMS revolves around its ability to inhibit SphK, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration. By inhibiting SphK, DMS disrupts the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat". This disruption leads to an accumulation of intracellular sphingosine and ceramide, which can trigger apoptotic pathways.[3][4]

The inhibitory effects of DMS are not limited to a single cell type and have been observed in various cancer cell lines, where it can induce apoptosis and inhibit proliferation.[5] Furthermore, DMS has been shown to modulate key downstream signaling pathways, including the ERK-1/2 and Akt signaling cascades, which are crucial for cell growth and survival.[5][6] While DMS does exhibit some inhibitory effects on PKC, these are generally observed at higher concentrations than those required for SphK inhibition, suggesting that SphK is its primary intracellular target.[3][5]

Synthesis of N,N-dimethyl Sphingosine (d17:1)

The chemical synthesis of N,N-dimethyl sphingosine (d17:1) can be achieved through the N,N-dimethylation of the corresponding sphingosine (d17:1) precursor. A common and effective method for this transformation is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. The process results in the exhaustive methylation of the amine to the corresponding tertiary amine without the formation of quaternary ammonium (B1175870) salts.[7]

General Protocol for Eschweiler-Clarke Methylation of Sphingosine (d17:1)

Materials:

-

Sphingosine (d17:1)

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607)/methanol mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sphingosine (d17:1) in methanol.

-

Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess formic acid by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N,N-dimethyl sphingosine (d17:1) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The biological activity of N,N-dimethyl sphingosine is quantified by its inhibitory concentration (IC50) in various assays. The following tables summarize the key quantitative data available for DMS.

| Assay | Cell Line/System | IC50 Value (µM) | Reference |

| [³H]-Thymidine Incorporation | Porcine Vascular Smooth Muscle Cells (PVSMC) | 12 ± 6 | [5] |

| ERK-1/2 Activation | Porcine Vascular Smooth Muscle Cells (PVSMC) | 15 ± 10 | [5] |

| Sphingosine Kinase (SphK) Inhibition | - | ~5 | [8] |

Note: The IC50 values presented are for N,N-dimethyl sphingosine, and may not be specific to the d17:1 variant unless otherwise stated. The general biological activity is expected to be similar across closely related long-chain bases.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of N,N-dimethyl sphingosine (d17:1).

Protein Kinase C (PKC) Inhibition Assay (Radiometric)

Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The phosphorylated substrate is then separated and quantified.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

N,N-dimethyl sphingosine (d17:1) at various concentrations

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare Lipid Vesicles: Prepare sonicated vesicles of PS and DAG in the assay buffer.

-

Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, PKC substrate peptide, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle control.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a few minutes at 30°C.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

-

Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition at each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Sphingosine Kinase (SphK) Inhibition Assay (Fluorescence-based)

Principle: This assay utilizes a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate. The phosphorylated product is separated from the unreacted substrate, and the fluorescence is measured.

Materials:

-

Recombinant Sphingosine Kinase (SphK1 or SphK2)

-

NBD-sphingosine

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

-

N,N-dimethyl sphingosine (d17:1) at various concentrations

-

Chloroform/Methanol (1:2, v/v)

-

1 M KCl

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, NBD-sphingosine, and the desired concentration of N,N-dimethyl sphingosine (d17:1) or vehicle control.

-

Enzyme Addition: Add the recombinant SphK enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Stop and Extract: Stop the reaction by adding chloroform/methanol (1:2). Add chloroform and 1 M KCl to induce phase separation. Vortex and centrifuge to separate the phases.

-

Measure Fluorescence: Carefully transfer an aliquot of the upper aqueous phase (containing the phosphorylated NBD-sphingosine-1-phosphate) to a 96-well black microplate.

-

Quantification: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 466 nm, Em: 536 nm).

-

Data Analysis: Calculate the percentage of SphK inhibition at each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Principle: This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells, which is directly proportional to the rate of cell division.

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells, cancer cell lines)

-

Complete cell culture medium

-

[³H]-Thymidine

-

N,N-dimethyl sphingosine (d17:1) at various concentrations

-

96-well cell culture plate

-

Trichloroacetic acid (TCA), ice-cold 10% solution

-

0.1 N NaOH

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of N,N-dimethyl sphingosine (d17:1) or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

-

Labeling: Add [³H]-Thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating on ice.

-

Wash the precipitate with 10% TCA to remove unincorporated [³H]-Thymidine.

-

Solubilize the precipitate by adding 0.1 N NaOH to each well.

-

-

Quantification: Transfer the solubilized contents of each well to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of N,N-dimethyl sphingosine (d17:1) and determine the IC50 value.

Signaling Pathways and Visualizations

N,N-dimethyl sphingosine (d17:1) exerts its biological effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by DMS and a typical experimental workflow for its characterization.

References

- 1. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. N,N-Dimethylsphingosine - Focus Biomolecules [mayflowerbio.com]

N,N-dimethyl Sphingosine (d17:1): A Technical Guide to its Role in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl sphingosine (B13886) (DMS) is a naturally occurring, N-methylated derivative of sphingosine.[1][2] The d17:1 variant specifies a C17 fatty acid chain.[3] As an endogenous metabolite, DMS plays a crucial role in the sphingolipid signaling pathway, a complex network of bioactive lipids that regulate fundamental cellular processes.[4] Its primary and most well-characterized function is the potent and competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[5][6][7] This inhibitory action positions DMS as a critical tool for investigating the sphingolipid rheostat—the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[1]

A significant consequence of SphK inhibition by DMS is the profound alteration of intracellular calcium ([Ca2+]i) homeostasis.[1][2] DMS triggers a rapid and sustained increase in cytosolic calcium, a versatile second messenger implicated in everything from gene transcription and proliferation to apoptosis. This technical guide provides an in-depth exploration of the mechanisms by which N,N-dimethyl sphingosine (d17:1) modulates calcium signaling, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the core signaling pathways.

Core Mechanism of Action: Sphingosine Kinase Inhibition

N,N-dimethylsphingosine acts as a competitive inhibitor of sphingosine kinase (SphK), with inhibitory activity demonstrated in various cell types including platelets, U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells.[6][7] By competing with sphingosine for the enzyme's active site, DMS effectively blocks the production of sphingosine-1-phosphate (S1P).[5] This action has two major consequences on the sphingolipid balance within the cell:

-

Decreased Sphingosine-1-Phosphate (S1P): S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration, often by acting on a family of G-protein coupled receptors (S1PRs). DMS treatment leads to a reduction in both basal and stimulus-induced S1P levels.[5][7]

-

Increased Sphingosine and Ceramide: The inhibition of SphK leads to an accumulation of its substrate, sphingosine. This shift in the rheostat can favor the production of ceramide, a sphingolipid widely associated with pro-apoptotic and anti-proliferative signaling pathways.[1][5]

This primary mechanism of SphK inhibition is the catalyst for the downstream effects of DMS on calcium signaling.

The Impact of N,N-dimethyl Sphingosine on Calcium Signaling

DMS induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i).[2][8] This elevation is not mediated by a single mechanism but rather a dual action involving the release of calcium from internal stores and the influx of calcium from the extracellular environment.

Release from Intracellular Stores

DMS triggers the release of Ca2+ from intracellular reservoirs. Studies have shown that this release occurs from stores distinct from those sensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, suggesting that DMS mobilizes calcium from pools other than, or in addition to, the endoplasmic reticulum (ER).[8] More recent evidence points to acidic organelles, such as endosomes and lysosomes, as key sources for this calcium release. This sphingosine-driven calcium release from acidic stores is dependent on the two-pore channel 1 (TPC1).[9]

Influx of Extracellular Calcium

In addition to mobilizing internal stores, DMS promotes the influx of extracellular Ca2+. This influx is not mediated by conventional store-operated calcium (SOC) channels.[8] The exact channels responsible for DMS-induced calcium entry are still under investigation, but experiments have shown that the influx can be blocked by non-specific cation channel blockers like nickel and lanthanum.[8] This suggests the involvement of a distinct plasma membrane calcium channel.

The interplay between these two mechanisms results in a robust and sustained elevation of cytosolic calcium, which then initiates a cascade of downstream cellular events.

Caption: Signaling pathway of N,N-dimethyl sphingosine in modulating intracellular calcium.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of N,N-dimethyl sphingosine from various studies.

| Parameter | Value | Cell Type / System | Comments | Reference |

| IC₅₀ (ERK-1/2 Activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | DMS induced a dose-dependent reduction in ERK-1/2 activation. | [10][11] |

| IC₅₀ ([³H]-Thymidine Incorp.) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | DMS reduced fetal calf serum-induced cell proliferation. | [10][11] |